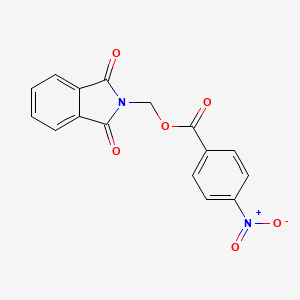![molecular formula C15H16N2O2S B5696447 N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5696447.png)
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide, also known as MPPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. MPPT is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which plays a crucial role in the endocannabinoid system. The endocannabinoid system is involved in a wide range of physiological processes, including pain sensation, mood regulation, and appetite control. MPPT has been studied extensively for its ability to modulate the endocannabinoid system, and its potential therapeutic applications in various diseases.
Mécanisme D'action
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide exerts its effects by selectively inhibiting the FAAH enzyme. FAAH is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, this compound increases the levels of these endocannabinoids, which leads to modulation of the endocannabinoid system. This modulation has been linked to various physiological processes, including pain sensation, inflammation, anxiety, and depression.
Biochemical and Physiological Effects:
This compound has been shown to modulate the endocannabinoid system by increasing the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This modulation has been linked to various physiological processes, including pain sensation, inflammation, anxiety, and depression. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide has several advantages for use in lab experiments. It is a highly selective FAAH inhibitor, which allows for precise modulation of the endocannabinoid system. It has also been shown to have good bioavailability and pharmacokinetics, which makes it suitable for in vivo studies. However, this compound also has some limitations. It is a synthetic compound, which may limit its applicability in certain research areas. Additionally, its effects on the endocannabinoid system may be complex and difficult to interpret, which may require further investigation.
Orientations Futures
There are several future directions for research on N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide. One area of interest is the potential therapeutic applications of this compound in various diseases, such as neuropathic pain, cancer, and neurodegenerative disorders. Another area of interest is the development of new FAAH inhibitors with improved selectivity and efficacy. Additionally, further investigation is needed to fully understand the complex effects of this compound on the endocannabinoid system and its potential applications in various physiological processes.
Méthodes De Synthèse
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-methyl-3-nitroacetophenone with propionyl chloride to form 4-methyl-3-(propionylamino)acetophenone. This intermediate is then reacted with thiophene-2-carboxylic acid to obtain this compound. The synthesis process has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to modulate the endocannabinoid system by inhibiting FAAH, which leads to increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This modulation has been linked to various physiological processes, including pain sensation, inflammation, anxiety, and depression. This compound has also been studied for its potential therapeutic applications in various diseases, such as neuropathic pain, cancer, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[4-methyl-3-(propanoylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-3-14(18)17-12-9-11(7-6-10(12)2)16-15(19)13-5-4-8-20-13/h4-9H,3H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLKJACNYJJOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5696375.png)
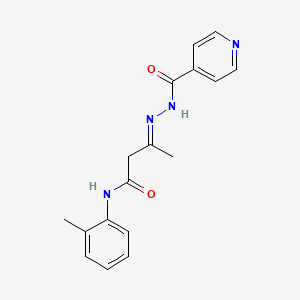
![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696383.png)
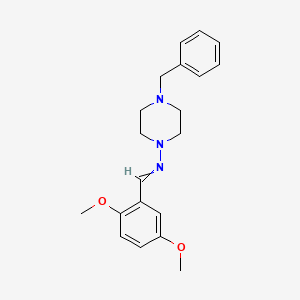
![2-[(2-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5696395.png)

![2-(4-chlorophenyl)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5696419.png)
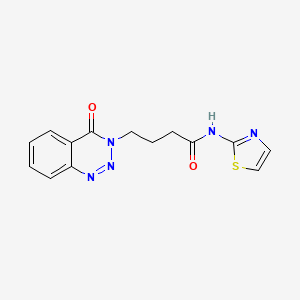
![1-(2,3-dimethylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5696424.png)
![3-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5696431.png)
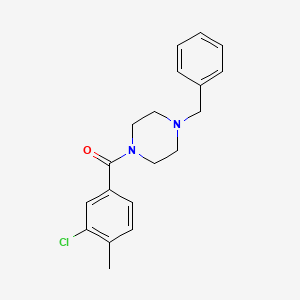
![3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5696441.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B5696452.png)
